(2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic organic molecule It is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiophene-2-carbaldehyde and thiosemicarbazide in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound has potential applications in biology as a probe for studying enzyme activity or as a ligand for binding studies. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties can be harnessed for various industrial applications.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2E,5Z)-2-[(2-bromophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- (2E,5Z)-2-[(2-fluorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- (2E,5Z)-2-[(2-methylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2E,5Z)-2-[(2-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, thiophene ring, and thiazolidinone core imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C14H9ClN2OS2 |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
(5Z)-2-(2-chlorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H9ClN2OS2/c15-10-5-1-2-6-11(10)16-14-17-13(18)12(20-14)8-9-4-3-7-19-9/h1-8H,(H,16,17,18)/b12-8- |
InChI Key |
SEUGYSPCGGKQPO-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.